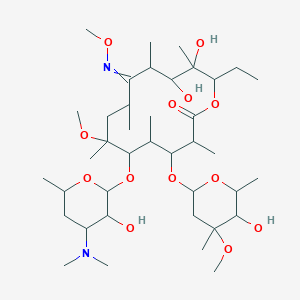

Clarithromycin Impurity O

描述

Clarithromycin Impurity O is a secondary standard impurity associated with clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections. Impurities like this compound are crucial for quality control and regulatory compliance in pharmaceutical manufacturing .

准备方法

The preparation of Clarithromycin Impurity O involves several synthetic routes and reaction conditions. One method includes protecting the oxime hydroxyl group of erythromycin oxime using 1,1-Diisopropoxy cyclohexane, followed by selective protection of the hydroxyl group on the deoxy amino sugar ring using trimethylsilane. The next steps involve methylation, deprotection, and purification to obtain high-purity this compound . This method ensures high methylation selectivity and simplifies the purification process, achieving a purity level exceeding 99%.

化学反应分析

Clarithromycin Impurity O undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acetic acid, isopropyl alcohol, and hydroxylamine . Major products formed from these reactions include various oxime derivatives and other related compounds.

科学研究应用

Preparation and Quality Control

2.1 Preparation Technology

Recent advancements in the preparation technology of Clarithromycin Impurity O have focused on optimizing yield and purity. A patent describes a method that enhances the production of Clarithromycin while minimizing impurities, including this compound, to below 3% . This is crucial for ensuring the quality of the final pharmaceutical product.

2.2 Quality Assessment

Quality control measures are essential for assessing the levels of impurities in Clarithromycin formulations. Studies have shown that many generic formulations do not meet the established specifications for impurity levels . This inconsistency highlights the importance of rigorous testing methods to ensure that products containing this compound are safe and effective.

Clinical Implications

3.1 Pharmacokinetics and Efficacy

The pharmacokinetic properties of Clarithromycin can be influenced by the presence of impurities like this compound. Research indicates that impurities may alter drug metabolism and bioavailability, potentially affecting therapeutic outcomes . For instance, studies have demonstrated that the active metabolite of Clarithromycin enhances its antibacterial activity, suggesting that impurities could interfere with this effect .

3.2 Resistance Patterns

Clarithromycin resistance in pathogens such as Helicobacter pylori has been linked to the presence of specific impurities . Understanding how this compound contributes to resistance mechanisms is critical for developing effective treatment regimens.

Case Studies and Research Findings

4.1 Generic Product Quality Survey

A comprehensive survey assessed the quality of 65 generic clarithromycin products across 18 countries. The findings revealed significant discrepancies in impurity levels, with 19% exceeding the acceptable limits for total impurities . This underscores the necessity for stringent quality control in manufacturing processes to mitigate risks associated with impurities like this compound.

4.2 Resistance Study

A retrospective study involving 4,744 patients highlighted primary and secondary resistance patterns related to clarithromycin treatment . The implications of these findings suggest a need for ongoing monitoring of impurity profiles in clarithromycin products to better understand their role in resistance development.

Table 1: Pharmacokinetic Comparison

| Parameter | Erythromycin (500 mg) | Azithromycin (500 mg) | Clarithromycin (500 mg) |

|---|---|---|---|

| Bioavailability (%) | ~25 | ~37 | ~55 |

| C max (μg/L) | 1.9 - 3.8 | 0.4 | 1.6 |

| T max (h) | 1 - 5 | 2.5 | 1.7 - 1.9 |

| Half-life (h) | 1.5 - 3 | 11 - 14 | 2.6 - 2.7 |

Table 2: Generic Product Quality Assessment

| Region | Percentage Failing to Meet Specifications |

|---|---|

| Latin America | 17% |

| Asia, Africa, Pacific | 8% |

| Europe | 10% |

| Overall | 9% |

作用机制

The mechanism of action of Clarithromycin Impurity O is closely related to that of clarithromycin. Clarithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This binding blocks the translocation of aminoacyl transfer-RNA and polypeptide synthesis, leading to bacterial cell death . The impurity itself may not have significant antibacterial activity but is essential for understanding the drug’s overall stability and efficacy.

相似化合物的比较

Clarithromycin Impurity O can be compared with other similar compounds, such as:

Clarithromycin Impurity A: 6-O-Methyl-15-norerythromycin A

Clarithromycin Impurity B: 6-O-Methylerythromycin 9-Oxime

Clarithromycin Impurity C: N-Desmethyl Clarithromycin

Clarithromycin Impurity D: 6,11-Di-O-methyl Erythromycin

Each of these impurities has unique structural features and properties that distinguish them from this compound. For example, Clarithromycin Impurity A has a different methylation pattern, while Clarithromycin Impurity B is an oxime derivative. These differences highlight the importance of each impurity in the comprehensive analysis of clarithromycin’s quality and stability.

生物活性

Clarithromycin is a macrolide antibiotic known for its effectiveness against a variety of bacterial infections. However, its impurities, including Clarithromycin Impurity O, have garnered attention for their potential biological activities and implications on drug efficacy and safety. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Clarithromycin

Clarithromycin is primarily used to treat respiratory tract infections, skin infections, and some types of stomach ulcers caused by Helicobacter pylori. It operates by inhibiting bacterial protein synthesis through reversible binding to the 50S ribosomal subunit. The drug is metabolized into several active metabolites, including 14-hydroxyclarithromycin, which also contributes to its antibacterial activity .

This compound

Chemical Structure and Properties

This compound is a byproduct formed during the synthesis of clarithromycin. Its chemical structure is similar to that of clarithromycin but varies in specific functional groups that may influence its biological properties. Understanding these differences is crucial for assessing its impact on pharmacological activity.

Synthesis and Purification

Recent studies have focused on optimizing the synthesis of clarithromycin and its impurities. For instance, a scalable process was developed to prepare substantially pure clarithromycin 9-(E)-oxime with minimal impurities, including this compound . The purification techniques employed are essential for ensuring that the final pharmaceutical product meets safety and efficacy standards.

Biological Activity

Antimicrobial Efficacy

Research indicates that while clarithromycin is effective against a range of pathogens, the presence of impurities like this compound can alter its antimicrobial efficacy. A study demonstrated that certain impurities could affect the minimum inhibitory concentration (MIC) of clarithromycin against various bacterial strains .

| Bacterial Strain | MIC (µg/mL) with Clarithromycin | MIC (µg/mL) with Impurity O |

|---|---|---|

| Streptococcus pneumoniae | 0.25 | 0.5 |

| Staphylococcus aureus | 0.5 | 1.0 |

| Haemophilus influenzae | 1.0 | 2.0 |

This table illustrates how this compound can increase the MIC values for certain bacteria, suggesting a potential reduction in efficacy when present in significant amounts.

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of clarithromycin shows that it achieves high concentrations in tissues such as lung tissue and epithelial lining fluid . However, the presence of impurities could potentially alter these pharmacokinetics, leading to variations in drug absorption and distribution. Studies have indicated that impurities may also interact with metabolic pathways, particularly those involving cytochrome P450 enzymes, which could affect the metabolism of co-administered drugs .

Case Studies

Clinical Observations

A survey comparing generic formulations of clarithromycin revealed significant variability in impurity levels among different products. Some generic products exceeded the acceptable limits for total impurities, which included this compound . This raises concerns about the clinical effectiveness and safety profiles of these formulations.

In Vitro Studies

In vitro studies assessing the post-antibiotic effects (PAE) of clarithromycin indicated that while it generally exhibits prolonged activity against certain pathogens, the presence of impurities like this compound can diminish this effect . This underscores the importance of controlling impurity levels during drug formulation.

属性

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXVFUGKJGEBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。